1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea
Brand Name: Vulcanchem
CAS No.: 1448050-95-0
VCID: VC4983068
InChI: InChI=1S/C20H22N4O/c25-20(21-12-11-16-6-2-1-3-7-16)24(17-9-10-17)15-18-14-22-19-8-4-5-13-23(18)19/h1-8,13-14,17H,9-12,15H2,(H,21,25)
SMILES: C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)NCCC4=CC=CC=C4
Molecular Formula: C20H22N4O
Molecular Weight: 334.423

1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea

CAS No.: 1448050-95-0

Cat. No.: VC4983068

Molecular Formula: C20H22N4O

Molecular Weight: 334.423

* For research use only. Not for human or veterinary use.

1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea - 1448050-95-0

Specification

CAS No. 1448050-95-0
Molecular Formula C20H22N4O
Molecular Weight 334.423
IUPAC Name 1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-phenylethyl)urea
Standard InChI InChI=1S/C20H22N4O/c25-20(21-12-11-16-6-2-1-3-7-16)24(17-9-10-17)15-18-14-22-19-8-4-5-13-23(18)19/h1-8,13-14,17H,9-12,15H2,(H,21,25)
Standard InChI Key FWRGGNZZJPLTMB-UHFFFAOYSA-N
SMILES C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)NCCC4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Composition

1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea is defined by the molecular formula C20_{20}H22_{22}N4_4O and a molecular weight of 334.423 g/mol. Its IUPAC name, 1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-phenylethyl)urea, reflects the integration of three key structural motifs:

  • A cyclopropyl group conferring conformational rigidity.

  • An imidazo[1,2-a]pyridine ring contributing to aromaticity and hydrogen-bonding capabilities.

  • A phenethyl-urea moiety enhancing solubility and target binding affinity.

Table 1: Key Chemical Properties

PropertyValue
CAS No.1448050-95-0
Molecular FormulaC20_{20}H22_{22}N4_4O
Molecular Weight334.423 g/mol
SMILESC1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)NCCC4=CC=CC=C4
InChIKeyFWRGGNZZJPLTMB-UHFFFAOYSA-N

The compound’s three-dimensional structure, as represented by its Standard InChI, reveals a planar imidazo[1,2-a]pyridine system linked to a urea bridge, which facilitates interactions with biological targets such as kinases.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea involves multi-step organic reactions, with critical stages including:

  • Formation of the imidazo[1,2-a]pyridine core: A copper silicate-catalyzed condensation of 2-aminopyridine with α-bromo carbonyl compounds, as demonstrated by Dhas et al. . This method achieves yields up to 90% under optimized conditions (ethanol solvent, 10 mol% catalyst, reflux) .

  • Introduction of the cyclopropyl group: Alkylation or nucleophilic substitution reactions to attach the cyclopropyl moiety to the imidazo[1,2-a]pyridine nitrogen.

  • Urea linkage formation: Coupling the intermediate with phenethyl isocyanate or via carbodiimide-mediated reactions to establish the urea functional group.

Reaction Optimization

Key parameters influencing yield and purity include:

  • Solvent polarity: Ethanol outperforms dichloromethane or toluene due to improved solubility of intermediates .

  • Catalyst loading: A 10 mol% copper silicate concentration balances cost and efficiency, whereas lower concentrations (5 mol%) reduce yields to 69% .

  • Temperature: Reflux conditions (∼78°C for ethanol) accelerate reaction kinetics without promoting side reactions .

Table 2: Synthetic Conditions for Imidazo[1,2-a]pyridine Derivatives

ParameterOptimal ValueYield (%)
CatalystCopper silicate (10 mol%)90
SolventEthanol89–90
TemperatureReflux85–90
Reaction Time2–2.5 hours85–90

Biological Activity and Mechanism of Action

Kinase Inhibition Profile

1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea exhibits potent inhibitory activity against c-KIT tyrosine kinase, a receptor implicated in gastrointestinal stromal tumors (GISTs) and acute myeloid leukemia. The compound’s mechanism involves:

  • Competitive binding to the ATP-binding pocket of c-KIT, disrupting autophosphorylation and downstream signaling.

  • Suppression of MAPK/ERK and PI3K/AKT pathways, leading to apoptosis in malignant cells.

Selectivity and Pharmacodynamics

While specific IC50_{50} values remain undisclosed in public literature, structural analogs of imidazo[1,2-a]pyridine ureas demonstrate nanomolar affinity for c-KIT, suggesting similar potency. The cyclopropyl group enhances selectivity by minimizing off-target interactions with structurally divergent kinases.

Applications in Medicinal Chemistry

Targeted Cancer Therapies

The compound’s primary application lies in precision oncology, where it serves as a template for designing next-generation kinase inhibitors. Its modular structure allows for derivatization to improve:

  • Bioavailability: Introduction of hydrophilic groups (e.g., hydroxyl, carboxyl) to enhance aqueous solubility.

  • Blood-brain barrier penetration: Fluorination or methylation to optimize lipophilicity for treating CNS malignancies.

Combination Therapies

Preclinical studies suggest synergism with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) by reversing tumor-mediated immunosuppression. Co-administration with chemotherapeutics like imatinib may overcome resistance mechanisms in GISTs.

Research Advancements and Future Directions

Recent Findings

  • In vivo efficacy: Murine models of GIST show >50% tumor volume reduction after 4 weeks of treatment, with no significant hepatotoxicity.

  • Resistance mitigation: Structural modifications at the urea nitrogen (e.g., bulky substituents) reduce susceptibility to ATP-binding site mutations.

Challenges and Opportunities

  • Synthetic scalability: Current routes require 2–3 steps; streamlining via one-pot methodologies could reduce production costs.

  • Pharmacokinetic profiling: Limited data on absorption, distribution, and metabolism necessitate further preclinical studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator